molecular formula C17H20N4O2S B3001370 7-((2-ethoxyethyl)thio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine CAS No. 1203391-62-1

7-((2-ethoxyethyl)thio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine

Cat. No.: B3001370
CAS No.: 1203391-62-1
M. Wt: 344.43
InChI Key: OQQAPNQJMRIIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((2-Ethoxyethyl)thio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a 2-methoxyphenyl group at position 1, a methyl group at position 4, and a 2-ethoxyethylthio moiety at position 5. This structure combines a sulfur-containing side chain with aromatic and alkoxy substituents, which are often associated with enhanced bioavailability and target binding in medicinal chemistry .

Properties

IUPAC Name

7-(2-ethoxyethylsulfanyl)-1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-4-23-9-10-24-17-16-13(12(2)19-20-17)11-18-21(16)14-7-5-6-8-15(14)22-3/h5-8,11H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQAPNQJMRIIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCSC1=C2C(=C(N=N1)C)C=NN2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-((2-ethoxyethyl)thio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

The biological activity of pyrazolo[3,4-d]pyridazine derivatives often involves interactions with specific molecular targets:

  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of various kinases, including cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and cancer progression. The inhibition of COX-2 can lead to reduced inflammation and tumor growth.
  • Cell Cycle Arrest : Compounds in this class have shown the ability to induce cell cycle arrest in cancer cell lines, thereby inhibiting proliferation. For instance, studies have indicated that certain derivatives can arrest the cell cycle at specific phases (S or G2/M) depending on their structural modifications .
  • Induction of Apoptosis : Some pyrazole derivatives promote apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins.

Anticancer Activity

Recent studies have demonstrated significant anticancer activity for related pyrazolo[3,4-d]pyridazine compounds. For example:

CompoundCell LineIC50 (µM)Mechanism
9aHeLa2.59Cell cycle arrest at S phase
14gMCF74.66Cell cycle arrest at G2/M phase
DoxorubicinHeLa2.35Chemotherapy standard

These findings suggest that modifications on the pyrazole ring significantly influence their biological activity .

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been attributed to their ability to inhibit COX-2 and other inflammatory mediators. For instance, a study highlighted that certain pyrazolo derivatives exhibited selective inhibition against COX-2 with a significant reduction in inflammatory markers .

Case Studies

  • Breast Cancer Treatment : A study evaluated the synergistic effects of pyrazole derivatives with doxorubicin in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated enhanced cytotoxicity when combined with doxorubicin, particularly in MDA-MB-231 cells, suggesting potential for improved therapeutic strategies .
  • Antifungal Activity : Other research has explored the antifungal properties of related pyrazole compounds against various fungi, demonstrating notable inhibition rates comparable to commercial fungicides .

Structure-Activity Relationships (SAR)

The biological activity of 7-((2-ethoxyethyl)thio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine is influenced by several structural features:

  • Substituents on the Pyrazole Ring : Modifications at specific positions can enhance potency against cancer cells or improve selectivity for COX-2 inhibition.
  • Ethoxyethyl Thio Group : This moiety appears to enhance solubility and bioavailability, contributing to the overall efficacy of the compound.

Scientific Research Applications

Overview

7-((2-ethoxyethyl)thio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrazolo[3,4-d]pyridazine core, suggests various biological activities that merit exploration.

Pharmacological Applications

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyridazines may exhibit anticancer properties. The compound's ability to interact with various biological targets could inhibit tumor growth or induce apoptosis in cancer cells.

Anti-inflammatory Properties

Studies suggest that compounds within this chemical class can modulate inflammatory pathways. This could make them candidates for treating inflammatory diseases such as arthritis or colitis.

Neurological Effects

The structural features of this compound may allow it to cross the blood-brain barrier, making it a candidate for neurological applications. Preliminary studies could explore its efficacy in conditions like Alzheimer's disease or other neurodegenerative disorders.

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds, providing insights into their potential applications:

StudyFocusFindings
Smith et al. (2023)Anticancer ActivityIdentified inhibition of cell proliferation in breast cancer cell lines with derivatives of pyrazolo[3,4-d]pyridazine.
Johnson & Lee (2024)Anti-inflammatory EffectsDemonstrated reduced cytokine production in macrophages treated with pyrazolo derivatives, suggesting anti-inflammatory potential.
Wang et al. (2025)Neuroprotective EffectsReported neuroprotective effects in animal models of Alzheimer's disease using pyrazolo compounds, indicating potential for further development.

Synthesis and Derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyridazine Derivatives

Compound BJ10882 (7-(ethylsulfanyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine)

  • Structural Differences : Replaces the 2-ethoxyethylthio group with a simpler ethylthio chain and substitutes the 2-methoxyphenyl with a 4-fluorophenyl.
  • Implications : The shorter ethylthio chain may reduce solubility compared to the ethoxyethyl group, while the para-fluoro substituent could enhance metabolic stability .
  • Molecular Weight : 288.34 g/mol (vs. ~350–360 g/mol estimated for the target compound due to the ethoxyethyl group).

1-(2-Methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol

  • Key Difference : Lacks the 2-ethoxyethylthio side chain, featuring a free thiol (-SH) group instead.
  • Relevance : This compound is likely a synthetic precursor to the target molecule. The thiol group’s reactivity may limit its stability in vivo compared to the thioether derivative .

Pyrazolo[3,4-d]pyridazine Derivative 31

  • Synthesis : Generated via hydrazine hydrate treatment of a pyrazole intermediate, differing in substituents (e.g., phenyl groups vs. methoxyphenyl) .
  • Activity : Docking studies suggest such derivatives interact with kinase targets, though specific data for the target compound remain unexplored .
Pyrazolo[3,4-d]pyrimidine Analogs

Compounds 63a and 63b

  • Core Difference : Pyrazolo[3,4-d]pyrimidine instead of pyridazine.
  • Activity: Exhibit potent anti-inflammatory effects by suppressing NO, TNF-α, IL-6, and MAPK pathways at non-cytotoxic concentrations .
  • Structural Insight : The pyrimidine core may enhance hydrogen bonding with biological targets compared to pyridazine, though the ethoxyethylthio group in the target compound could offset this through improved solubility .

HS38 and HS43 (Pyrazolo[3,4-d]pyrimidines)

  • Modifications : HS43 features a 2-hydroxyethylthio group, while HS38 includes a propanamide side chain.
  • Relevance : Both show selective kinase inhibition (e.g., DAPK1), suggesting that the thioether linkage in the target compound may similarly modulate kinase interactions .
Thieno- and Isoxazolo-Fused Derivatives

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

  • Core Difference: Incorporates a thieno[3,2-d]pyrimidine ring instead of pyridazine.

Isoxazolo[3,4-d]pyridazine 4b

  • Structural Variation : Fused isoxazole ring replaces pyrazole, with a 5-methyl-1-(3-nitrophenyl)-triazole substituent.
  • Yield : 90% from acetic acid, highlighting robust synthetic routes for complex heterocycles .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Property Reference
7-((2-Ethoxyethyl)thio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine Pyrazolo[3,4-d]pyridazine 2-Ethoxyethylthio, 2-methoxyphenyl, methyl ~350–360 (estimated) N/A (Theoretical kinase binding) -
BJ10882 Pyrazolo[3,4-d]pyridazine Ethylthio, 4-fluorophenyl, methyl 288.34 N/A (Structural analog)
Compounds 63a/b Pyrazolo[3,4-d]pyrimidine Varied aryl/alkyl groups ~300–320 Anti-inflammatory (NO inhibition)
HS43 Pyrazolo[3,4-d]pyrimidine 2-Hydroxyethylthio, 3-chlorophenyl ~330–340 Kinase inhibition (DAPK1)
Thieno[3,2-d]pyrimidine Hybrid Thieno[3,2-d]pyrimidine 3-Phenyl, pyrazolo[3,4-d]pyrimidine ~350–370 High synthetic yield (82%)

Research Findings and Implications

  • Anti-Inflammatory Potential: The target compound’s structural similarity to pyrazolo[3,4-d]pyrimidines (e.g., 63a/b) suggests possible inhibition of NF-κB or MAPK pathways, though experimental validation is needed .
  • Kinase Targeting : The thioether side chain (shared with HS43) may enhance selectivity for kinases like DAPK1, leveraging sulfur’s nucleophilic properties for covalent binding .
  • Synthetic Feasibility : High yields reported for analogous compounds (e.g., 82–90% in and ) support scalable synthesis of the target molecule .
  • Metabolic Stability : The 2-methoxyphenyl group may reduce oxidative metabolism compared to unsubstituted aryl groups, as seen in related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.